molecular formula C4H3Br2NS B2500318 4-Bromo-2-(bromomethyl)thiazole CAS No. 1138333-26-2

4-Bromo-2-(bromomethyl)thiazole

Cat. No. B2500318
CAS RN: 1138333-26-2
M. Wt: 256.94
InChI Key: FSYGAHNNOFHTHA-UHFFFAOYSA-N
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Description

“4-Bromo-2-(bromomethyl)thiazole” is a chemical compound with the molecular formula C4H3Br2NS . It is a member of the thiazole family, which are heterocyclic compounds containing sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(bromomethyl)thiazole” has been confirmed by physicochemical and spectral characteristics . The molecular weight of this compound is 256.95 .


Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2-(bromomethyl)thiazole” have been studied in various contexts . For example, one reaction involves the addition of NBS and AIBN to a solution of “4-Bromo-2-(bromomethyl)thiazole” in CCl4, which is then heated at 100° C for 2 hours under a nitrogen atmosphere.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(bromomethyl)thiazole” include a molecular weight of 256.95 and a density of 1.702 g/cm3 . The boiling point is 199.2ºC at 760 mmHg .

Safety and Hazards

Safety data sheets indicate that “4-Bromo-2-(bromomethyl)thiazole” may be harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 .

Future Directions

While there is a significant amount of research on “4-Bromo-2-(bromomethyl)thiazole”, future studies could focus on further elucidating its mechanism of action, particularly in the context of its antimicrobial and anticancer activities . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of this compound.

properties

IUPAC Name

4-bromo-2-(bromomethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYGAHNNOFHTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(bromomethyl)thiazole

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